molecular formula C6H14N2O2S B1463709 N-methylpiperidine-4-sulfonamide CAS No. 956075-50-6

N-methylpiperidine-4-sulfonamide

Cat. No.: B1463709
CAS No.: 956075-50-6
M. Wt: 178.26 g/mol
InChI Key: PUXVOSDUXGKMPR-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) and Sulfonamide Scaffolds in Chemical Biology

The foundation of N-methylpiperidine-4-sulfonamide's potential lies in the proven track records of its two primary structural motifs: the piperidine ring and the sulfonamide group.

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is one of the most prevalent structural units in pharmaceutical agents and natural alkaloids. nih.govnih.gov Its widespread use is attributed to several key factors. The introduction of chiral piperidine scaffolds can help modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. thieme-connect.comresearchgate.net The piperidine scaffold is a common core in numerous approved drugs and is considered a valuable building block in the design of new therapeutic molecules. nih.govthieme-connect.com Derivatives of piperidine are found in more than twenty classes of pharmaceuticals, including analgesics and antivirals, and are also used as chemical intermediates and research chemicals. nih.govijnrd.org The synthesis of piperidine derivatives is a well-developed field, with methods often starting from the hydrogenation of pyridines. nih.gov

The sulfonamide functional group (-SO₂NHR) has been a cornerstone of medicinal chemistry since the discovery of Prontosil in the 1930s. citedrive.comnih.gov This scaffold is present in a multitude of FDA-approved drugs and is known for its broad spectrum of biological activities. citedrive.comnih.gov Sulfonamides are key components in drugs developed to treat a vast range of conditions, including bacterial infections, cancer, inflammation, viral diseases, and cardiovascular disorders. citedrive.comnih.govajchem-b.com The mechanism of action for sulfonamide-based antibacterials often involves the inhibition of dihydropteroate (B1496061) synthetase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. mdpi.commdpi.com The versatility of the sulfonamide group allows for diverse chemical modifications, enabling the fine-tuning of its therapeutic properties and making it a continuously evolving and promising scaffold in drug discovery. ajchem-b.comscispace.com

Contextualizing this compound within Privileged Structures

The concept of a "privileged structure" in medicinal chemistry refers to a molecular scaffold that can provide potent and selective ligands for multiple, different biological targets through targeted modifications. nih.govbenthamdirect.com These structures are often semi-rigid, non-planar, and possess favorable drug-like properties. cambridgemedchemconsulting.com They serve as versatile templates for creating libraries of compounds with a higher probability of biological activity. nih.govbenthamdirect.com

This compound can be considered a privileged structure because it combines the piperidine and sulfonamide scaffolds, both of which are independently recognized as privileged motifs. citedrive.comcambridgemedchemconsulting.comscielo.br The piperidine ring provides a three-dimensional framework with well-defined vectors for substitution, while the sulfonamide group is a potent hydrogen bond donor and acceptor, capable of critical interactions with biological targets like enzymes. ajchem-b.comcambridgemedchemconsulting.com The fusion of these two pharmacophores creates a molecule with inherent potential for versatile binding and a favorable starting point for the design of novel, targeted therapeutic agents. nih.gov

Overview of this compound Research Landscape

While the individual piperidine and sulfonamide scaffolds are extensively researched, the academic literature specifically focused on this compound is more limited. However, its chemical properties are documented, and its synthesis is achievable through established chemical routes, often starting from precursors like N-methyl-4-piperidinol or 4-chloro-N-methylpiperidine. uni.luchemicalbook.comchemicalbook.com

Research into structurally related compounds highlights the potential of this molecular architecture. For instance, novel sulfonamide derivatives that incorporate a piperidine moiety have been synthesized and investigated as potential bactericides for managing plant diseases. mdpi.com In these studies, certain derivatives showed potent activity against pathogens like Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac), with the proposed mechanism being the inhibition of the bacterial enzyme DHPS. mdpi.com This suggests that this compound could serve as a valuable lead structure or building block for developing new agents in various fields, from agriculture to medicine.

PropertyValue
Molecular Formula C₆H₁₄N₂O₂S
Molecular Weight 178.25 g/mol
InChIKey PUXVOSDUXGKMPR-UHFFFAOYSA-N
Monoisotopic Mass 178.0776 Da
Predicted XlogP -0.5
Data sourced from PubChem. uni.lu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methylpiperidine-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2S/c1-7-11(9,10)6-2-4-8-5-3-6/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUXVOSDUXGKMPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201302863
Record name N-Methyl-4-piperidinesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201302863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956075-50-6
Record name N-Methyl-4-piperidinesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956075-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-4-piperidinesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201302863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of N Methylpiperidine 4 Sulfonamide and Its Derivatives

Established Synthetic Pathways for N-Methylpiperidine-4-sulfonamide Core Structure

The construction of the this compound core can be achieved through several reliable synthetic routes. These methods generally involve either the direct formation of the sulfonamide bond on a pre-existing N-methylpiperidine ring or the functionalization of a piperidine-4-sulfonamide (B2768077) scaffold.

Direct Sulfonamidation Approaches

Direct sulfonamidation involves the reaction of a sulfonyl chloride with an appropriate amine. In the context of this compound, this could theoretically involve the reaction of piperidine-4-sulfonyl chloride with methylamine. However, a more common and versatile approach involves the reaction of a sulfonyl azide (B81097) with a (hetero)aromatic C-H bond, a method that has emerged as a powerful strategy for creating N-(hetero)aryl sulfonamides with nitrogen gas as the only byproduct. rsc.org This approach is particularly useful for creating derivatives where an aromatic or heteroaromatic group is attached to the sulfonamide nitrogen.

Another strategy involves a one-pot synthesis of sulfonamides from carboxylic acids and amines. This method utilizes copper ligand-to-metal charge transfer to convert aromatic acids into sulfonyl chlorides, which then react with an amine to form the sulfonamide. acs.org This process avoids the need for pre-functionalized starting materials and is applicable to a diverse range of substrates. acs.org

Functionalization of Pre-formed Piperidine (B6355638) Scaffoldsvulcanchem.comorganic-chemistry.orgmdpi.com

A frequently employed strategy involves the use of a pre-formed piperidine scaffold, which is then functionalized to introduce the desired substituents. This approach offers significant flexibility in the synthesis of a wide array of derivatives.

N-alkylation of a primary or secondary sulfonamide is a common method for introducing alkyl groups onto the sulfonamide nitrogen. organic-chemistry.org For the synthesis of this compound, this would involve the methylation of piperidine-4-sulfonamide. Various alkylating agents, such as methyl iodide or dimethyl sulfate, can be used in the presence of a base. evitachem.comresearchgate.net More advanced and greener methods utilize alcohols as alkylating agents, often catalyzed by transition metals like manganese or iridium. rsc.orgresearchgate.net These "borrowing hydrogen" or "hydrogen autotransfer" processes are highly efficient and generate water as the only byproduct. rsc.orgresearchgate.net

The reaction conditions for N-alkylation can be optimized to favor mono-alkylation and avoid the formation of dialkylated products. researchgate.net For instance, the slow addition of the alkylating agent and the use of a specific base can control the reaction's outcome. researchgate.net

Catalyst/ReagentAlkylating AgentSubstrateKey Features
Mn(I) PNP pincer complexAlcoholsSulfonamidesBench-stable catalyst, broad substrate scope, high yields. researchgate.net
[Cp*Ir(biimH₂)(H₂O)][OTf]₂AlcoholsSulfonamidesWater-soluble catalyst, environmentally benign conditions. rsc.org
K₂CO₃/Alkylating agent/DMFAlkyl halidesPiperidineRoom temperature reaction, requires optimization. researchgate.net
NaH/Alkylating agent/DMFAlkyl halidesPiperidineReaction at 0°C, requires careful addition of NaH. researchgate.net

Amide coupling reactions are fundamental in organic synthesis and can be adapted for the creation of sulfonamide derivatives. rsc.orgnsf.gov For instance, a key intermediate, ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate, can be prepared via amide coupling between 4-sulfamoylbenzoic acid and ethyl piperidine-4-carboxylate using coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov This intermediate can then be further modified to generate a variety of derivatives. nih.gov The choice of solvent is also a critical factor in these reactions, with greener alternatives to dichloromethane (B109758) and N,N-dimethylformamide being actively explored. rsc.org

Advanced Synthetic Strategies for this compound Analogues

The development of advanced synthetic methods has enabled the creation of complex and stereochemically defined this compound analogues. These strategies are crucial for exploring the structure-activity relationships of these compounds in drug discovery.

Asymmetric Synthesis and Stereocontrol Approachesevitachem.comrsc.orgrsc.orgnih.gov

The synthesis of enantiomerically pure piperidine derivatives is a significant challenge in organic synthesis. lookchem.com Asymmetric routes to substituted piperidines often rely on chiral auxiliaries, asymmetric catalysis, or the use of chiral starting materials. lookchem.comnih.gov

One approach involves the asymmetric cyclopropanation of a tetrahydropyridine (B1245486) followed by a reductive ring-opening to generate 3-substituted piperidine analogues with high stereoselectivity. nih.gov The site-selectivity of C-H functionalization on the piperidine ring can also be controlled by the choice of catalyst and protecting group, allowing for the synthesis of 2-, 3-, or 4-substituted analogues. nih.gov

Another powerful technique is the enantioselective synthesis of sulfinamidines, which are aza-analogs of sulfinamides, through the electrophilic amination of sulfenamides using an enantiopure N-H oxaziridine. nih.govuni-muenchen.deresearchgate.net This method provides access to configurationally stable, enantiomerically enriched primary sulfinamidines. uni-muenchen.de

Furthermore, a three-component cascade coupling involving a chiral nitro diester has been used to assemble a functionalized piperidinone skeleton in one pot. nih.gov Through a base-catalyzed, dynamic crystallization-driven process, the desired trans isomer can be obtained in high yield and purity. nih.gov

MethodKey TransformationStereochemical Outcome
Asymmetric CyclopropanationCyclopropanation of tetrahydropyridine followed by reductive ring-openingHigh diastereoselectivity and enantioselectivity for 3-substituted piperidines. nih.gov
Catalyst-Controlled C-H FunctionalizationRhodium-catalyzed C-H insertionSite-selective functionalization at C2, C3, or C4 of the piperidine ring. nih.gov
Asymmetric Nitrogen TransferElectrophilic amination of sulfenamides with N-H oxaziridinesEnantioselective synthesis of sulfinamidines. nih.govuni-muenchen.deresearchgate.net
Cascade Coupling/Dynamic CrystallizationThree-component cascade to form a piperidinone, followed by epimerization and crystallizationHigh yield and purity of the desired trans isomer. nih.gov
Catalytic Asymmetric Cyclizations to Piperidine Rings

The direct catalytic asymmetric synthesis of piperidine rings bearing a sulfonamide at the 4-position is a challenging yet highly desirable transformation. While direct catalytic asymmetric cyclization to yield this compound is not extensively documented, related methodologies provide a conceptual framework. For instance, the palladium-catalyzed asymmetric diamination of conjugated dienes has been shown to produce cyclic sulfamides, which are structurally related to sulfonamides, with high enantioselectivity (up to 93% ee). nih.gov This reaction proceeds through a chiral Pd(0) complex, which inserts into the N-N bond of a thiadiaziridine 1,1-dioxide, followed by coordination to the diene, migratory insertion, and reductive elimination to furnish the cyclic sulfamide. nih.gov This approach highlights the potential for transition-metal catalysis in constructing chiral six-membered nitrogen-containing rings with sulfur-based functional groups.

Another relevant strategy involves the chiral guanidine-catalyzed cyclization of 1,3-enynes with azlactones. rsc.org Although this method yields lactones, the principle of using bifunctional organocatalysts to control stereochemistry in cyclization reactions could potentially be adapted for the synthesis of chiral piperidine sulfonamides.

Diastereoselective Synthesis of Piperidine Derivatives

The diastereoselective synthesis of polysubstituted piperidines offers a powerful tool for creating complex molecular architectures. A notable example is the cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN)-catalyzed three-component reaction between primary amines, β-dicarbonyl compounds, and α,β-unsaturated aldehydes, which yields 1,4-dihydropyridines. Subsequent reduction of these intermediates with sodium triacetoxyborohydride (B8407120) affords highly substituted piperidine derivatives with complete diastereoselectivity. nih.gov This method provides access to a unique stereochemical arrangement that is otherwise difficult to obtain. nih.gov While this specific methodology has been applied to the synthesis of precursors for alkaloids like pumiliotoxin C, its adaptation for the synthesis of this compound derivatives could provide a route to diastereomerically pure compounds.

Furthermore, the Prins cyclization of homoallylic alcohols with aldehydes, catalyzed by phosphomolybdic acid in water, produces all-cis-4-hydroxytetrahydropyran derivatives with high diastereoselectivity. organic-chemistry.org The analogous aza-Prins cyclization is a viable strategy for constructing piperidine rings, and the stereochemical control demonstrated in the oxa-variant suggests its potential for the diastereoselective synthesis of piperidine-4-sulfonamide precursors.

Chiral Sulfonimidates as Intermediates

Chiral sulfonimidates have emerged as versatile intermediates in asymmetric synthesis. acs.org These compounds, which are analogs of sulfonamides, can be prepared with high enantiomeric purity and subsequently converted to other functional groups. The stereogenic sulfur center in sulfonimidates can act as a chiral template, directing the stereochemical outcome of subsequent transformations.

A modular and enantioselective synthesis of sulfonimidamides has been developed, starting from a new N-silyl sulfinylamine reagent. acs.org This reagent allows for the rapid preparation of a wide range of primary sulfinamides, which can then be converted to NH-sulfonimidamides by treatment with an amine in the presence of a hypervalent iodine reagent. acs.org This two-step sequence offers a flexible approach to constructing chiral sulfonamide-like structures.

Multicomponent Reaction Methodologies

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single operation to form a complex product, thereby minimizing waste and saving time and resources. Several MCRs have been developed for the synthesis of piperidine and sulfonamide derivatives.

One particularly relevant example is an N-methylpiperidine-assisted catalytic multicomponent reaction involving terminal alkynes, elemental sulfur, and three-membered heterocycles (oxiranes or aziridines). researchgate.net In this domino transformation, in situ generated copper acetylides react with elemental sulfur and the heterocycle in the presence of N-methylpiperidine, which acts as a sulfur-activating agent, to form oxathiolane and thiazolidine (B150603) derivatives. researchgate.net

The previously mentioned CAN-catalyzed three-component reaction for the synthesis of 1,4-dihydropyridines, which are precursors to piperidines, is another powerful MCR. nih.govmdpi.com This reaction allows for the one-pot synthesis of highly functionalized piperidine precursors. nih.gov

Furthermore, an environmentally benign three-component reaction for the synthesis of bifunctional sulfonamide-amide compounds has been reported. rsc.org This reaction involves the zwitterion generated from a dialkyl acetylenedicarboxylate (B1228247) and an isocyanide with a sulfonamide in water, without the need for any activation. rsc.org The resulting ketenimine sulfonamide derivatives can be hydrolyzed to the corresponding sulfonamide-butanamide derivatives. rsc.org

ReactantsCatalyst/ConditionsProduct TypeReference
Terminal alkynes, elemental sulfur, oxiranes/aziridinesCopper acetylide, N-methylpiperidineOxathiolane/thiazolidine derivatives researchgate.net
Primary amines, β-dicarbonyl compounds, α,β-unsaturated aldehydesCerium(IV) ammonium nitrate (CAN), ethanol, reflux1,4-Dihydropyridines (piperidine precursors) nih.gov
Dialkyl acetylenedicarboxylate, isocyanide, sulfonamideWater, room temperatureKetenimine sulfonamide derivatives rsc.org

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals to reduce environmental impact. A key aspect of this is the use of environmentally benign solvents, such as water.

A facile and environmentally friendly method for the synthesis of sulfonamides has been developed in aqueous media under dynamic pH control. rsc.org This approach uses equimolar amounts of amino compounds and arylsulfonyl chlorides and avoids the use of organic bases. The product is isolated by simple filtration after acidification, leading to excellent yields and purity without the need for further purification. rsc.org This methodology presents a significant improvement over traditional methods that often rely on volatile and toxic organic solvents.

The use of water as a solvent in the Prins cyclization to produce tetrahydropyran-4-ol derivatives also exemplifies a green chemistry approach that could be translated to the synthesis of piperidine analogs. organic-chemistry.org The use of phosphomolybdic acid as a catalyst in water makes the procedure simple, convenient, cost-effective, and environmentally friendly. organic-chemistry.org

Chemical Reactivity and Derivatization Studies of this compound

The sulfonamide moiety is a versatile functional group that can undergo various chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Electrophilic and Nucleophilic Modification of the Sulfonamide Moiety

The nitrogen atom of the sulfonamide group can act as a nucleophile and undergo reactions with various electrophiles. For instance, novel sulfonamide derivatives containing a piperidine moiety have been synthesized through the reaction of a piperidine intermediate with various substituted sulfonyl chlorides. nih.gov This reaction proceeds via nucleophilic attack of the piperidine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride. nih.gov

Similarly, the synthesis of 4-sulfamoylbenzoyl-piperidine derivatives involves the reaction of a hydrazinecarbonyl(piperidine-1-carbonyl)benzenesulfonamide intermediate with substituted isocyanates or isothiocyanates. mdpi.com In this case, the terminal nitrogen of the hydrazine (B178648) moiety acts as the nucleophile.

The synthesis of chiral sulfonamides has been achieved through the nucleophilic substitution of chiral N-heterocyclic amines with commercially available aromatic sulfonyl chlorides under mild conditions. nih.gov This demonstrates the utility of the sulfonylation reaction in introducing chirality into sulfonamide-containing molecules.

Below is a table summarizing some derivatization reactions of piperidine sulfonamide precursors:

Piperidine PrecursorReagentProduct TypeReference
Piperidine intermediateSubstituted sulfonyl chloridesN-substituted piperidine sulfonamides nih.gov
Hydrazinecarbonyl(piperidine-1-carbonyl)benzenesulfonamideSubstituted isocyanates/isothiocyanatesUrea/thiourea derivatives of piperidine sulfonamides mdpi.com
Chiral N-heterocyclic aminesAromatic sulfonyl chloridesChiral sulfonamides nih.gov

Piperidine Ring Functionalization and Transformations

The functionalization of the piperidine ring of this compound is a key strategy for modulating its physicochemical properties and biological activity. While direct functionalization of this compound is not extensively documented, methodologies developed for analogous N-substituted piperidines can be applied. These transformations primarily involve C-H activation and the introduction of substituents at various positions of the piperidine ring.

Recent advances in catalysis have enabled the site-selective functionalization of the piperidine ring. For instance, rhodium-catalyzed C-H insertions using donor/acceptor carbenes have been employed to introduce substituents at the C2, C3, and C4 positions of N-protected piperidines. nih.govmdpi.com The selectivity of these reactions is often dictated by the nature of the N-protecting group and the catalyst used. nih.govmdpi.com For N-methylated piperidines, the nitrogen atom can influence the reactivity of the adjacent C-H bonds.

One of the key approaches to piperidine functionalization is through C-H activation. journalagent.com This powerful technique allows for the direct conversion of C-H bonds into new functional groups, offering an efficient route to complex molecules. journalagent.com For instance, rhodium-catalyzed C-H insertion reactions have been successfully applied to N-Boc-piperidine, leading to the formation of 2-substituted analogues. nih.govmdpi.com The choice of catalyst is crucial in directing the site of functionalization. For example, using Rh₂(R-TCPTAD)₄ as a catalyst with N-Boc-piperidine favors functionalization at the C2 position. nih.gov In contrast, different catalyst systems can direct the reaction to the C4 position. nih.gov

Another strategy involves the transformation of a related precursor, N-methyl-4-piperidone, which can be readily converted to various functionalized piperidines. The Claisen-Schmidt condensation of N-methyl-4-piperidone with various aldehydes, for example, has been utilized to synthesize a range of curcumin (B1669340) analogues. researchgate.net This reaction introduces new carbon-carbon bonds at the C3 and C5 positions of the piperidine ring. researchgate.net

The table below summarizes selected examples of piperidine ring functionalization reactions that could be conceptually applied to the this compound scaffold.

Starting MaterialReagents and ConditionsProductResearch Focus
N-Boc-piperidineAryldiazoacetate, Rh₂(R-TCPTAD)₄2-Arylacetate substituted N-Boc-piperidineSite-selective C-H functionalization at C2. nih.gov
N-Boc-piperidineN-α-oxoarylacetyl-piperidines, Rh₂(S-2-Cl-5-BrTPCP)₄4-Substituted N-Boc-piperidineSite-selective C-H functionalization at C4. nih.gov
N-methyl-4-piperidoneHalogenbenzaldehyde, NaOHN-methyl-(3E,5E)-3,5-bis-(halobenzylidene)-4-piperidoneSynthesis of curcumin analogues via Claisen-Schmidt condensation. researchgate.net
N-Boc 4-methylene piperidineHydroboration, then PdCl₂dppf, 2,5-dibromopyridine4-((5-bromopyridin-2-yl)methyl)-N-Boc-piperidineSuzuki coupling for the synthesis of 4-benzyl piperidines. organic-chemistry.org

These methodologies highlight the potential for creating a diverse library of this compound derivatives with modified piperidine rings, which could lead to compounds with enhanced biological profiles.

Formation of Hybrid and Conjugate Structures

The synthesis of hybrid molecules and conjugates incorporating the this compound moiety is a promising strategy in drug discovery. This approach, often referred to as molecular hybridization, involves covalently linking two or more pharmacophores to create a single molecule with potentially enhanced or synergistic biological activities. mdpi.comnih.gov The sulfonamide group and the piperidine nitrogen of this compound provide convenient handles for conjugation.

A common strategy for creating hybrid structures involves the reaction of the sulfonamide nitrogen or a functional group on the piperidine ring with a complementary reactive group on another molecule. For instance, a series of novel sulfonamide derivatives containing a piperidine moiety have been synthesized for their potential as bactericides. organic-chemistry.orgnih.gov In these studies, the piperidine nitrogen is often functionalized with various alkyl or aryl groups, and the sulfonamide is linked to different aromatic or heterocyclic systems. organic-chemistry.orgnih.gov

Another approach involves the synthesis of hybrid molecules where the piperidine-sulfonamide scaffold is coupled to other bioactive molecules. For example, novel benzene (B151609) sulfonamide-piperazine hybrid compounds have been designed and synthesized, demonstrating antioxidant and enzyme inhibitory activities. nih.gov Although not directly involving this compound, these studies provide a blueprint for creating similar hybrids. The synthesis often involves coupling a piperazine (B1678402) derivative to a benzenesulfonyl chloride. nih.gov

The formation of conjugates with amino acids or peptides is another area of interest, aiming to improve the pharmacokinetic properties or targeting capabilities of the parent molecule. The synthesis of such conjugates typically involves standard peptide coupling reactions. mdpi.com

The following table presents examples of hybrid and conjugate structures synthesized from piperidine and sulfonamide building blocks, illustrating the potential for creating novel derivatives of this compound.

Piperidine/Sulfonamide Building BlockConjugated MoietyLinkage TypeResearch Focus
4-(4-(hydrazinecarbonyl)piperidine-1-carbonyl)benzenesulfonamideSubstituted isocyanates/isothiocyanatesUrea/ThioureaSynthesis of carbonic anhydrase inhibitors. mdpi.com
4-N-Boc-aminopiperidineSubstituted sulfonyl chloridesSulfonamideDevelopment of novel bactericides. organic-chemistry.orgnih.gov
Benzene sulfonamidePiperazine derivativesSulfonamideSynthesis of antioxidant and enzyme inhibitory hybrids. nih.gov
Piperic acidAmidoximesAmideDevelopment of antiproliferative agents. mdpi.com
TrimetazidineSulfonyl chloridesSulfonamideSynthesis of hybrid molecules with potential dual therapeutic action.
1-Amino piperidineBenzene sulfonyl chloride, then various electrophilesN-N bond, then N-alkylation/acylationSynthesis of cholinesterase inhibitors.

These examples demonstrate the broad scope for creating diverse hybrid and conjugate structures based on the this compound scaffold, which could lead to the discovery of novel therapeutic agents with improved efficacy and selectivity.

Spectroscopic and Advanced Analytical Characterization of N Methylpiperidine 4 Sulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the constituent atoms.

¹H NMR Analysis

The N-methyl protons would likely appear as a singlet in the upfield region of the spectrum. The protons on the piperidine (B6355638) ring would exhibit more complex splitting patterns (multiplets) due to spin-spin coupling with adjacent protons. Specifically, the protons at the C2 and C6 positions, being adjacent to the nitrogen atom, would be expected to resonate at a lower field compared to the protons at C3 and C5. The proton at the C4 position, attached to the carbon bearing the sulfonamide group, would also have a characteristic chemical shift. The protons of the sulfonamide group (SO₂NH₂) would be expected to appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR Analysis

Similar to ¹H NMR, specific experimental ¹³C NMR data for N-methylpiperidine-4-sulfonamide is not extensively documented. However, based on its structure, the ¹³C NMR spectrum is expected to display six distinct signals corresponding to the six carbon atoms in the molecule, assuming the molecule does not exhibit conformational isomers that would lead to additional peaks.

The carbon of the N-methyl group would resonate at a characteristic upfield chemical shift. The carbon atoms of the piperidine ring would show signals in the aliphatic region of the spectrum. The C4 carbon, directly attached to the electron-withdrawing sulfonamide group, would be the most deshielded of the piperidine ring carbons and thus appear at the lowest field among them. The C2 and C6 carbons, being adjacent to the nitrogen atom, would also be deshielded relative to the C3 and C5 carbons.

Vibrational Spectroscopy for Molecular Structure Confirmation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would be characterized by absorption bands corresponding to the various functional groups present. Based on general data for sulfonamides, the most prominent bands would be associated with the SO₂ and N-H vibrations. rsc.org

Key expected FTIR absorption bands include:

N-H stretching: The sulfonamide NH₂ group would typically show symmetric and asymmetric stretching vibrations.

C-H stretching: Aliphatic C-H stretching vibrations from the piperidine ring and the N-methyl group would be observed.

S=O stretching: The sulfonyl group (SO₂) would exhibit strong, characteristic asymmetric and symmetric stretching bands. For sulfonamides, these typically appear in the regions of 1320–1310 cm⁻¹ (asymmetric) and 1155–1143 cm⁻¹ (symmetric). rsc.org

S-N stretching: The stretching vibration of the S-N bond is expected to appear in the 914–895 cm⁻¹ region. rsc.org

C-N stretching: Vibrations corresponding to the C-N bonds of the piperidine ring would also be present.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound (C₆H₁₄N₂O₂S), the predicted monoisotopic mass is 178.0776 Da. researchgate.net In electrospray ionization (ESI) mass spectrometry, the compound is expected to be readily protonated to form the [M+H]⁺ ion with a predicted m/z of 179.08488. researchgate.net Other common adducts that may be observed include the sodium adduct [M+Na]⁺ and the potassium adduct [M+K]⁺. researchgate.net

The fragmentation of sulfonamides in tandem mass spectrometry (MS/MS) typically involves the cleavage of the S-N bond and fragmentation of the heterocyclic ring. nih.gov The study of these fragmentation pathways provides valuable confirmation of the proposed structure.

Predicted Adduct Predicted m/z
[M+H]⁺179.08488
[M+Na]⁺201.06682
[M+K]⁺217.04076
[M+NH₄]⁺196.11142
[M-H]⁻177.07032

Data sourced from PubChem. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

The structure would be defined by the conformation of the piperidine ring and the geometry around the sulfonamide group. The piperidine ring is expected to adopt a chair conformation, as this is the most stable arrangement for such saturated heterocycles. acs.orgethz.ch The N-methyl group and the sulfonamide group can exist in either axial or equatorial positions. Quantum chemistry calculations on piperidine indicate that at room temperature, the equatorial conformer is generally more stable. acs.org

Table 1: Expected Crystallographic Parameters for this compound

Parameter Expected Value/System Basis of Expectation
Crystal System Monoclinic or Orthorhombic Common for organic molecules of similar size
Space Group P2₁/c or Pnma Frequently observed for sulfonamide derivatives
Piperidine Conformation Chair Most stable conformation for piperidine rings acs.org

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is then compared with the theoretically calculated percentages based on the molecular formula to verify the compound's purity and composition.

The molecular formula for this compound is C₆H₁₄N₂O₂S. The theoretical elemental composition can be calculated from the atomic weights of its constituent elements. This analytical method is crucial after synthesis to confirm that the desired product has been obtained and is free from significant impurities.

Table 3: Elemental Composition of this compound (C₆H₁₄N₂O₂S)

Element Symbol Atomic Weight ( g/mol ) Number of Atoms Total Weight ( g/mol ) Percentage (%)
Carbon C 12.011 6 72.066 40.42
Hydrogen H 1.008 14 14.112 7.92
Nitrogen N 14.007 2 28.014 15.72
Oxygen O 15.999 2 31.998 17.96
Sulfur S 32.06 1 32.06 17.98

| Total | | | | 178.25 | 100.00 |

Note: Calculations are based on standard atomic weights. The data presented is theoretical and would be compared against experimental values from an elemental analyzer. illinois.eduyoutube.com

Thermal Analysis Techniques

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the physical and chemical properties of a substance as a function of temperature. These methods can determine a compound's thermal stability, decomposition profile, and melting point.

DSC analysis would show thermal transitions such as melting. The DSC thermogram would display an endothermic peak corresponding to the melting point of the crystalline solid. For polymorphic substances, DSC can reveal multiple melting points or solid-solid phase transitions. researchgate.net Research on various sulfonamides has used DSC to characterize different crystalline forms and determine their relative thermodynamic stability. researchgate.net A study on the thermal stability of a metal-organic framework containing sulfonamide guests showed a stable plateau up to 400°C, indicating high thermal resistance in that specific context. acs.org

Table 4: Expected Thermal Analysis Data for this compound

Analysis Technique Parameter Measured Expected Observation Significance
Thermogravimetric Analysis (TGA) Weight Loss vs. Temperature Onset of decomposition, typically >200°C Determines the upper limit of thermal stability capes.gov.brnih.gov

Computational and Theoretical Chemistry Studies of N Methylpiperidine 4 Sulfonamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods allow for the prediction of molecular geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of many-body systems. It is particularly effective for optimizing molecular geometries and determining electronic structures. For analogs of N-methylpiperidine-4-sulfonamide, such as piperidine-derived sulfonamides, DFT calculations are typically performed using a basis set like M06-2X/6-311++G(d,p) to achieve a balance between accuracy and computational cost. colab.wsresearchgate.net

Geometry optimization calculations reveal the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy conformation. These calculations provide crucial information on bond lengths, bond angles, and dihedral angles. For instance, in the optimized geometry of a piperidine-sulfonamide analog, the piperidine (B6355638) ring typically adopts a stable chair conformation. The sulfonamide group's geometry is also a key determinant of its interaction capabilities.

Table 1: Selected Optimized Geometrical Parameters of a Piperidine-Sulfonamide Analog

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
S-O11.43O1-S-O2120.5
S-O21.43O1-S-N108.2
S-N1.65C-S-N107.9
C-S1.77S-N-C122.1
Piperidine C-N1.47C-N-C (piperidine)112.3

Data is representative of typical values found in piperidine-sulfonamide analogs.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. colab.wsresearchgate.net

A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule. In piperidine-sulfonamide analogs, the HOMO is often localized on the phenylsulfonamido moiety, while the LUMO may be distributed across the piperidine and adjacent groups, facilitating intramolecular charge transfer. colab.wsresearchgate.net

Table 2: Frontier Molecular Orbital Energies and Related Parameters of a Piperidine-Sulfonamide Analog

ParameterEnergy (eV)
HOMO Energy-7.5 to -8.5
LUMO Energy-0.5 to -1.5
HOMO-LUMO Gap (ΔE)6.5 to 7.5

Data is representative of typical values found in piperidine-sulfonamide analogs.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled Lewis-type orbitals and empty non-Lewis orbitals. These interactions, known as hyperconjugation, contribute to the stabilization of the molecule. The stabilization energy (E(2)) associated with these interactions can be quantified. colab.wsresearchgate.net

For piperidine-sulfonamide analogs, significant intramolecular interactions are often observed. These can include delocalization from the lone pairs of oxygen and nitrogen atoms to the antibonding orbitals of adjacent bonds. For example, the interaction between the lone pair of the sulfonamide nitrogen and the antibonding orbital of the S-O bond (n(N) -> σ*(S-O)) is a common stabilizing feature. colab.wsresearchgate.net

Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for a Piperidine-Sulfonamide Analog

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(1) Nσ(S-O)~ 5-10
LP(1) Oσ(S-N)~ 2-5
π(C-C) (phenyl)π*(C-C) (phenyl)~ 15-20

Data is representative of typical values found in piperidine-sulfonamide analogs. LP denotes a lone pair.

Molecular Electrostatic Potential (MEP) Mapping and Surface Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is colored according to the electrostatic potential, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack). Green and yellow represent areas of intermediate potential. nih.gov

In a typical MEP map of a piperidine-sulfonamide analog, the oxygen atoms of the sulfonamide group are characterized by a strong negative potential (red), making them likely sites for hydrogen bonding and interactions with electrophiles. The hydrogen atoms of the piperidine ring and the N-H group of the sulfonamide often exhibit a positive potential (blue), indicating their role as hydrogen bond donors. researchgate.netnih.gov

Advanced Topological Studies (e.g., ELF, LOL, ALIE, RDG)

Electron Localization Function (ELF) and Localization-Overlap Likelihood (LOL): ELF and LOL are used to identify regions of high electron localization, which correspond to chemical bonds and lone pairs. In a piperidine-sulfonamide structure, these analyses would clearly delineate the covalent bonds within the piperidine and phenyl rings, as well as the lone pairs on the oxygen and nitrogen atoms. sciety.orgmdpi.com

Reduced Density Gradient (RDG): The RDG analysis is particularly useful for visualizing and characterizing weak non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. In the context of a piperidine-sulfonamide, RDG analysis would reveal the presence of intramolecular hydrogen bonds and other stabilizing interactions. sciety.org

Simulation of Spectroscopic Properties for Theoretical-Experimental Correlation

Computational methods can be used to simulate various types of spectra, including infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. By comparing these simulated spectra with experimental data, the accuracy of the computational model can be validated, and the spectral features can be assigned to specific molecular vibrations or electronic transitions. colab.wsresearchgate.net

For piperidine-sulfonamide analogs, DFT calculations have been shown to accurately predict vibrational frequencies. The calculated frequencies are often scaled by a factor to account for anharmonicity and other systematic errors. The strong symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonamide group are characteristic features in the IR spectrum. Similarly, 1H and 13C NMR chemical shifts can be calculated and correlated with experimental values to confirm the molecular structure. colab.wsresearchgate.net

Table 4: Comparison of Selected Experimental and Calculated Vibrational Frequencies for a Piperidine-Sulfonamide Analog

Functional GroupExperimental FT-IR (cm⁻¹)Calculated FT-IR (cm⁻¹)
N-H Stretch~ 3300-3400~ 3350-3450
C-H Stretch (aromatic)~ 3000-3100~ 3050-3150
C-H Stretch (aliphatic)~ 2800-3000~ 2850-3050
S=O Asymmetric Stretch~ 1320-1350~ 1330-1360
S=O Symmetric Stretch~ 1150-1180~ 1160-1190

Data is representative of typical values found in piperidine-sulfonamide analogs. Calculated values are often scaled.

Conformational Analysis and 3D Chemical Space Exploration

The three-dimensional structure of this compound is not static; it exists as an equilibrium of different conformations. Understanding these preferred shapes is critical, as the conformation of a molecule often dictates its ability to interact with biological targets.

The core of the molecule is the N-methylpiperidine ring. Saturated six-membered rings like piperidine predominantly adopt a chair conformation to minimize angular and torsional strain. For N-methylpiperidine, two principal chair conformations are possible, differing in the orientation of the methyl group on the nitrogen atom: axial or equatorial. rsc.org Studies on N-methylpiperidine have shown that these conformers can interconvert, with the energy barrier between them being influenced by the electronic state of the molecule. rsc.org The presence of the sulfonamide group at the 4-position also influences the ring's conformational preference. The bulky sulfonamide group will sterically favor an equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens on the piperidine ring.

The exploration of 3D chemical space helps to classify the shape of a molecule, which is a key determinant of its biological function. Fragment-based drug discovery efforts increasingly focus on moving away from flat, 2D aromatic compounds towards more complex 3D structures. nih.govwhiterose.ac.uk Molecules are often classified by their principal moments of inertia, which can describe their shape as rod-like, disc-like, or spherical. nih.gov Due to its saturated, non-planar piperidine ring, this compound occupies a more spherical and complex three-dimensional space compared to flat aromatic sulfonamides. nih.govwhiterose.ac.uk This 3D characteristic is considered advantageous in drug design as it can lead to more specific and potent interactions with the complex binding sites of proteins.

In silico Prediction of Molecular Properties for Research Design

In silico (computer-based) prediction of molecular properties is an essential step in modern drug discovery and chemical research. These predictions allow scientists to evaluate a compound's potential "drug-likeness" and to anticipate its behavior before committing to costly and time-consuming laboratory synthesis. Public databases like PubChem provide a range of computationally predicted properties for this compound. uni.lu

These predicted properties are valuable for research design. For example, the predicted collision cross section (CCS) values provide information about the molecule's shape in the gas phase, which is relevant for analytical techniques like ion mobility-mass spectrometry. uni.lu The molecular weight, hydrogen bond donor and acceptor counts, and XlogP are all parameters used in Lipinski's Rule of Five, a well-established guideline for assessing the potential oral bioavailability of a drug candidate.

Table 1: Predicted Molecular Properties of this compound
PropertyPredicted ValueReference
Molecular FormulaC6H14N2O2S uni.lu
Molecular Weight178.25 g/mol uni.lu
XlogP-0.5 uni.lu
Hydrogen Bond Donor Count2 uni.lu
Hydrogen Bond Acceptor Count3 uni.lu
Rotatable Bond Count1 uni.lu
Exact Mass178.0776 Da uni.lu
Topological Polar Surface Area (TPSA)72.9 Ų uni.lu

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is instrumental in structure-based drug design, helping to elucidate the binding mechanism and predict the binding affinity between a drug candidate and its biological target. nih.govnih.gov

While specific molecular docking studies for this compound are not extensively reported in the literature, the methodology can be described based on studies of related sulfonamide and piperidine-containing compounds. The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. A docking algorithm then samples a large number of possible orientations and conformations of the ligand within the protein's binding site, calculating a "docking score" for each pose to estimate the strength of the interaction. nih.gov

The sulfonamide group is a well-known pharmacophore that targets several important enzyme families. Therefore, potential protein targets for docking studies with this compound would likely include those known to be inhibited by other sulfonamides. The results of such simulations would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and amino acid residues in the protein's active site. nih.gov For example, the sulfonamide moiety is known to coordinate with the zinc ion in the active site of carbonic anhydrases. nih.gov

Table 2: Potential Protein Targets for Molecular Docking Studies of this compound
Protein Target ClassExampleRelevance
Carbonic AnhydrasesCarbonic Anhydrase II, IXA classic target for sulfonamide inhibitors, relevant in various diseases. nih.gov
Dihydropteroate (B1496061) Synthase (DHPS)Bacterial DHPSThe target for sulfa antibacterial drugs.
KinasesVariousPiperidine-containing compounds are often investigated as kinase inhibitors in cancer research.
ProteasesSARS-CoV-2 3CLproCyclic sulfonamides have been investigated as inhibitors of viral proteases. nih.gov

Structure Activity Relationship Sar Investigations of N Methylpiperidine 4 Sulfonamide Derivatives

Impact of Substituent Modifications on Biological Activities

The biological profile of N-methylpiperidine-4-sulfonamide derivatives can be profoundly altered by modifying substituents on the N-methyl group, the piperidine (B6355638) ring, and the sulfonamide moiety.

Modifications at the piperidine nitrogen have been shown to be a critical determinant of activity. While the parent scaffold specifies an N-methyl group, variations in the N-alkyl chain length and the introduction of different N-substituents can drastically alter the pharmacological profile.

In one study, replacing the basic piperidine nitrogen with amides, sulfonamides, and ureas in analogues of the M1 allosteric agonist TBPB resulted in compounds that maintained M1 selectivity despite the significant change in basicity and topology. nih.gov This suggests that for certain targets, the basicity of the piperidine nitrogen is not an absolute requirement for activity, and that N-substitution can be a viable strategy for modulating properties. For instance, a 24-member library of amide analogues was synthesized, and while the SAR was generally "flat," the active compounds were highly selective for the M1 muscarinic acetylcholine (B1216132) receptor. nih.gov

Conversely, in a series of novel sulfonamide derivatives designed as bactericides, N-alkylation of the piperidine nitrogen with longer alkyl chains was explored. nih.gov The synthesis involved reacting 4-N-Boc-aminopiperidine with 1-bromodecane, indicating that extending the alkyl chain from a simple methyl group is a key design element for enhancing antibacterial potency. nih.gov This highlights that the nature of the N-substituent is highly dependent on the specific biological target and desired activity.

Modification Compound Series Observed Effect on Activity Target/Activity Reference
N-amide/urea substitutionTBPB AnaloguesMaintained M1 selectivity, but with generally flat SAR.M1 Allosteric Agonist nih.gov
N-decane substitutionPiperidine SulfonamidesKey for potent antibacterial activity.Antibacterial (Xoo, Xac) nih.gov

Substitution on the carbon atoms of the piperidine ring provides another avenue for SAR exploration, influencing the molecule's conformation and its interaction with target binding sites. The biological properties of piperidines are highly dependent on the type and location of substituents on the heterocyclic ring. researchgate.net

For example, in the development of CCR10 antagonists, optimization of a lead compound led to a derivative containing a 4-methylpiperidine-1-yl moiety. researchgate.net This suggests that even a small alkyl substituent on the piperidine ring can contribute favorably to the binding affinity.

In another context, the design of inhibitors for Mycobacterium tuberculosis MenA involved extensive SAR studies of piperidine derivatives. nih.gov While this study did not focus on N-methylpiperidine-4-sulfonamides specifically, it underscores the principle that substituents on the piperidine ring are critical for modulating activity and physicochemical properties like lipophilicity (cLogP). nih.gov The design of sulfonamide derivatives of piperidine for treating type 2 diabetes also highlights the importance of the piperidine core in achieving potent inhibitory activity against enzymes like dipeptidyl peptidase-IV (DPP-IV). nih.gov

The sulfonamide group is a cornerstone of the scaffold's activity, and modifications to the aryl group attached to the sulfonyl function have proven to be a rich area for SAR studies. The nature and position of substituents on this aryl ring can dramatically impact potency and selectivity. researchgate.net

In a study of novel sulfonamide derivatives with antibacterial activity against plant pathogens, the position of halogen substituents on the benzene (B151609) ring of the sulfonamide was found to be critical. nih.govmdpi.com Derivatives with a substituent at the meta-position showed significantly higher antibacterial activity compared to those with ortho- or para-substituents. nih.govmdpi.com For example, the 3-fluoro derivative (A₂) was more potent against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac) than the 2-fluoro (A₁) and 4-fluoro (A₃) analogues. nih.govmdpi.com Furthermore, introducing a second halogen substituent on the benzene ring generally led to a decrease in biological activity. mdpi.com

Compound Substituent on Benzene Ring EC₅₀ vs Xoo (µg/mL) EC₅₀ vs Xac (µg/mL) Reference
A₁2-F4.797.76 nih.gov
A₂3-F4.205.34 nih.gov
A₃4-F4.697.90 nih.gov
A₁₃2,4-diCl6.8411.45 mdpi.com

These findings underscore the importance of the electronic and steric profile of the sulfonamide aryl group. The sulfonamide bond itself has been shown to be essential for the antibacterial capacity in this series of compounds. nih.gov When the sulfonamide bond was replaced with an amide bond, the resulting compounds exhibited only weak to moderate activity, confirming the critical role of the sulfonamide moiety. nih.gov

Stereochemical Effects on Biological Activity

Stereochemistry can play a pivotal role in the biological activity of this compound derivatives, as specific stereoisomers may exhibit differential binding affinities and efficacies. The three-dimensional arrangement of substituents can dictate the precise fit of a molecule into the binding pocket of a biological target.

In the development of factor Xa (FXa) inhibitors, the X-ray crystal structure of a related arylsulfonamidopiperidone derivative (compound 40) bound to FXa revealed specific stereochemical interactions. nih.gov The sulfonamide-valerolactam scaffold in this inhibitor orients the aryl group into the S1 pocket and a novel acylcytisine pharmacophore into the S4 pocket. nih.gov Although not this compound itself, this example illustrates how the rigid conformation imposed by the ring system and the stereochemistry of its substituents are crucial for anchoring the inhibitor within the enzyme's active site.

Similarly, molecular docking studies of α-glucosidase inhibitors based on a piperidine scaffold revealed key interactions between the inhibitor and the active site, where the spatial orientation of different parts of the molecule is critical for inhibitory activity. researchgate.net Such studies often precede the synthesis of enantiomerically pure compounds to validate the computational hypotheses and confirm the importance of stereochemistry for biological function.

Design Principles for this compound Based Scaffolds

From the various SAR studies, several key design principles emerge for developing potent and selective agents based on the this compound scaffold.

The Sulfonamide Moiety is Often Essential: The sulfonamide linkage is frequently a critical pharmacophoric element. In antibacterial agents, replacing the sulfonamide with an amide led to a significant loss of activity, indicating its indispensable role. nih.gov This group often engages in crucial hydrogen bonding interactions within the target's active site. researchgate.net

Aryl Ring Substitution is a Key Tuning Element: The electronic and steric properties of the substituent on the aryl portion of the sulfonamide can be modulated to optimize activity. The position of substituents is often as important as their nature, as seen in antibacterial sulfonamides where meta-substitution was preferred. nih.govmdpi.com

Piperidine N-Substitution Modulates Physicochemical and Pharmacological Profiles: The substituent on the piperidine nitrogen can be varied to influence properties like basicity, lipophilicity, and target engagement. While a simple methyl group is the defining feature, larger alkyl groups or even non-basic amide/urea functions can be beneficial depending on the target. nih.govnih.gov

Piperidine Ring as a Scaffold for Vectorial Orientation: The piperidine ring serves as a rigid scaffold that orients the N-substituent and the 4-sulfonamide group in a specific spatial arrangement. This orientation is fundamental for fitting into defined binding pockets. researchgate.netnih.gov Further substitution on the piperidine ring can refine this orientation and add new interaction points. researchgate.net

The design of N-acyl-4-arylaminopiperidines as potential antimicrobial agents further illustrates these principles, where the piperidine core is used to present pharmacophoric features found in known inhibitors of the bacterial enzyme FabI. nih.gov

Comparative SAR with Related Piperidine and Sulfonamide Analogues

Comparing the SAR of this compound derivatives with related analogues provides valuable context and deepens the understanding of the scaffold's unique contributions to biological activity.

In the pursuit of M1 allosteric agonists, a direct comparison was made between derivatives where the basic piperidine nitrogen was capped with amides, sulfonamides, and ureas. nih.gov This study demonstrated that while the basic nitrogen could be replaced without losing M1 selectivity, the specific nature of the capping group influenced potency and efficacy. This highlights the flexibility of the SAR at this position. nih.gov

A study on novel bactericides synthesized not only a series of piperidine-containing sulfonamides (series A and C) but also a series of amide analogues (series B) to serve as a direct comparison. nih.gov The significantly weaker activity of the amide analogues (B₁-B₆) powerfully demonstrated that the sulfonamide bond was a crucial element for the antibacterial activity in that particular chemical space. nih.gov

Furthermore, the design of arylsulfonamidopiperidone-based FXa inhibitors was explicitly derived from the proposed bioisosterism to a known arylcyanoguanidine-caprolactam core. nih.gov This comparative approach, replacing a guanidine (B92328) with a sulfonamide and a caprolactam with a valerolactam (a piperidone ring system), successfully yielded a new class of potent inhibitors, demonstrating that knowledge from one chemical series can be effectively transferred to design novel scaffolds. nih.gov

These comparative analyses are essential for understanding which structural features are indispensable and which can be modified or replaced, thereby guiding the rational design of new therapeutic agents. nih.govnih.govnih.gov

Mechanistic Insights into Biological Interactions of N Methylpiperidine 4 Sulfonamide Derivatives Pre Clinical Focus

Enzyme Inhibition Mechanisms

The structural features of N-methylpiperidine-4-sulfonamide derivatives enable them to act as inhibitors for several classes of enzymes, playing a crucial role in various pathological conditions.

Cholinesterase Inhibition

Certain piperidine (B6355638) derivatives have been investigated as dual-acting ligands, targeting histamine (B1213489) H3 receptors and cholinesterases (ChEs), which include acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). researchgate.net These enzymes are critical for the breakdown of the neurotransmitter acetylcholine (B1216132). The inhibition of ChEs is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease by enhancing cholinergic neurotransmission. researchgate.net Novel 4-oxypiperidine derivatives have been designed to simultaneously inhibit AChE and/or BuChE, which may help slow the aggregation of β-amyloid peptides, a process promoted by AChE. researchgate.net

Carbonic Anhydrase Inhibition

The sulfonamide moiety is a classic zinc-binding group that is fundamental to the inhibitory activity against carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. genome.jpnih.gov These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain cancers. genome.jpnih.gov

Derivatives incorporating a benzenesulfonamide (B165840) scaffold have been shown to inhibit various human carbonic anhydrase (hCA) isoforms, including the cytosolic hCA I and II, and the transmembrane, tumor-associated hCA IX and XII. nih.gov The design of these inhibitors often employs a "tail approach," where modifications are made to the scaffold to achieve selective interactions with residues at the entrance of the active site cavity of different isoforms. genome.jp Studies on benzenesulfonamides with pyrazole- and pyridazinecarboxamide moieties have yielded isoform-selective inhibitors for all four of these hCA isoforms. nih.gov

Table 1: Inhibitory Activity of Selected Sulfonamide Derivatives Against Human Carbonic Anhydrase Isoforms
CompoundTarget IsoformInhibition Constant (Ki) (nM)Reference
Compound 15hCA IX6.1 nih.gov
Compound 4chCA IX14.3 nih.gov
Compound 5bhCA IX25.5 nih.gov
Compound 10dhCA I9.8 nih.gov

Gamma-Secretase Inhibition

Gamma-secretase is a multi-protein enzyme complex crucial in the processing of the amyloid precursor protein (APP). nih.gov Its cleavage of APP can lead to the formation of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease. Consequently, inhibiting gamma-secretase is a direct therapeutic strategy to lower Aβ production. nih.gov

Small, conformationally restricted piperidine N-arylsulfonamide derivatives have been designed and developed as potent gamma-secretase inhibitors. These compounds have been shown to be orally active in lowering Aβ levels in transgenic mouse models of Alzheimer's disease. Furthermore, some piperidine-derived modulators can selectively alter the activity of gamma-secretase to decrease the production of the toxic Aβ42 peptide while increasing the shorter, less amyloidogenic Aβ38 fragment, without affecting Aβ40 levels. Studies with novel sulfonamides have confirmed they act as classical gamma-secretase inhibitors, competitively binding to the enzyme and reducing secreted Aβ in cell cultures. nih.gov

Other Enzyme Inhibition Pathways (e.g., Cysteine Protease, HIV Protease, Cyclooxygenase)

Cysteine Protease Inhibition: Sulfonamide derivatives have been reported to show inhibitory properties against certain cysteine proteases, such as caspases and cathepsins. Inhibition of these enzymes could be beneficial in managing diseases like rheumatoid arthritis and inflammatory bowel disease. For instance, some inhibitors of cysteine proteases like cathepsin L have been identified.

HIV Protease Inhibition: The sulfonamide functional group is a key component in several potent inhibitors of HIV protease, an enzyme essential for the life cycle of the HIV virus. Non-peptidic sulfonamides have been developed that show high enzyme binding affinity and antiviral activity. For example, the sulfonamide-containing pyrone XVIII was found to have a Ki of 0.5 nM and an IC50 of 0.6 nM against HIV protease. Amprenavir is a clinically used HIV protease inhibitor that features a sulfonamide moiety, highlighting the importance of this group for antiviral activity.

Cyclooxygenase Inhibition: Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins (B1171923) from arachidonic acid. The sulfonamide moiety is a critical pharmacophore for the selective inhibition of COX-2, the inducible isoform associated with inflammation. In diaryl heterocyclic inhibitors like celecoxib, the sulfonamide group plays a vital role in binding and selectivity for the COX-2 enzyme. Molecular modeling of some pyridazine-based COX-2 inhibitors has shown that the -NH of the sulfonamide group can form hydrogen bonds with amino acid residues like MET 522 within the enzyme's active site.

Antimicrobial Action Mechanisms

Beyond enzyme inhibition, this compound derivatives have shown promise as antimicrobial agents through specific molecular interactions.

Inhibition of Folate Biosynthetic Pathway (Dihydropteroate Synthase)

A primary mechanism of antimicrobial action for sulfonamides is the disruption of the folate biosynthesis pathway, which is essential for bacterial DNA replication and survival. This is achieved by inhibiting dihydropteroate (B1496061) synthase (DHPS), an enzyme that catalyzes the condensation of p-aminobenzoic acid (PABA) with dihydropterin pyrophosphate to form dihydropteroate.

Because of their structural similarity to PABA, sulfonamides act as competitive inhibitors, binding to the active site of DHPS. This action blocks the synthesis of folic acid, thereby impeding bacterial growth and proliferation. A novel series of sulfonamide derivatives containing a piperidine moiety has demonstrated excellent antibacterial potency against plant pathogens like Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac).

Table 2: In Vitro Antibacterial Activity of a Piperidine-Containing Sulfonamide Derivative
CompoundTarget BacteriaEC50 (µg/mL)Reference
Molecule C4Xanthomonas oryzae pv. oryzae (Xoo)2.02
Bismerthiazol (Commercial Agent)Xanthomonas oryzae pv. oryzae (Xoo)42.38
Thiodiazole copper (Commercial Agent)Xanthomonas oryzae pv. oryzae (Xoo)64.50

Biochemical assays confirmed that the active compound, molecule C4, interacts with DHPS and also damages the bacterial cell membrane, suggesting a dual mechanism of action.

Interference with Peptidoglycan Formation

Current research on the antibacterial mechanisms of this compound derivatives primarily points to the inhibition of folate biosynthesis rather than direct interference with peptidoglycan formation. The core mechanism of action for sulfonamides involves targeting dihydropteroate synthase (DHPS), a critical enzyme in the folic acid pathway. nih.gov This pathway is essential for the de novo synthesis of folate, which is a precursor for nucleotides and certain amino acids, ultimately required for DNA replication and bacterial proliferation. nih.govmdpi.com

By acting as competitive antagonists of p-aminobenzoic acid (PABA), a natural substrate for DHPS, these sulfonamide derivatives can effectively block the folic acid synthesis pathway. mdpi.com This inhibition leads to a bacteriostatic effect, halting the growth and replication of bacteria. mdpi.comexplorationpub.com Molecular docking simulations have supported this mechanism, showing that these compounds can bind to the active site of DHPS. nih.govmdpi.com

Overcoming Resistance in Pathogens

The widespread use of sulfonamides has led to significant bacterial resistance, often mediated by the horizontal transfer of genes encoding for drug-resistant variants of the dihydropteroate synthase (DHPS) enzyme. nih.gov These altered enzymes show a reduced affinity for sulfonamides while maintaining a normal affinity for the natural substrate, p-aminobenzoic acid (PABA). nih.gov

Derivatives of this compound offer potential strategies to overcome this resistance. One approach is the development of compounds that can decrease the probability of resistance development. mdpi.com For instance, certain novel sulfonamide derivatives have demonstrated remarkable bactericidal potency that may lower the chance of bacterial resistance emerging. mdpi.com

Another key strategy involves creating compounds with dual mechanisms of action. By combining the inhibition of DHPS with another mode of attack, such as damaging the bacterial cell membrane, these derivatives can be effective against resistant strains. nih.govnih.gov This multi-target approach makes it more difficult for bacteria to develop resistance through a single mutation. For example, compound C4 has been shown to not only interact with DHPS but also to irreversibly damage the cell membrane. nih.gov This dual action represents a valuable insight for developing new bactericides that can circumvent existing resistance mechanisms. nih.govnih.gov

Antitumor Mechanisms

This compound derivatives are part of the broader sulfonamide class of compounds that have gained prominence as versatile agents in cancer therapy by targeting a spectrum of cancer-associated enzymes and pathways. mdpi.com Their antitumor activity is multifaceted and involves several distinct mechanisms.

One of the primary mechanisms is the inhibition of key enzymes crucial for cancer progression. These include:

Tyrosine Kinases: By acting as tyrosine kinase inhibitors, these derivatives can disrupt pivotal signaling pathways that control cell growth, proliferation, and survival. mdpi.com

Carbonic Anhydrases (CAs): Sulfonamides are well-known inhibitors of CAs, enzymes that regulate pH in cancer cells. By disrupting pH homeostasis, they can inhibit tumor growth and survival. mdpi.com

Matrix Metalloproteinases (MMPs): Inhibition of MMPs presents an opportunity to impede cancer cell invasion and metastasis, which are hallmarks of malignant tumors. mdpi.com

Histone Deacetylases (HDACs): The emerging role of sulfonamides as HDAC inhibitors offers promising prospects in epigenetic-based cancer therapies, altering gene expression to suppress tumors. mdpi.com

Aromatase: In hormone-driven cancers, sulfonamide derivatives can act as aromatase inhibitors, interfering with estrogen synthesis. mdpi.com

Another significant antitumor mechanism involves the disruption of nucleotide synthesis . N-sulfonyl derivatives of nucleobases and sulfonamido nucleoside derivatives have been synthesized and assayed for their in vitro antitumor activity, suggesting interference with the building blocks of DNA and RNA. nih.gov

Furthermore, some derivatives exert their effects by modulating non-coding RNAs (ncRNAs) , which are important regulators of gene expression. mdpi.com For example, certain marine-derived compounds have been shown to inhibit cell proliferation and promote apoptosis by affecting the transcriptional regulation of long non-coding RNAs. mdpi.com Some derivatives can also induce apoptosis by upregulating pro-apoptotic proteins like p53 and BAX. mdpi.com

Antitumor Mechanism Target/Pathway Outcome Reference
Enzyme Inhibition Tyrosine Kinases, Carbonic Anhydrases, MMPs, HDACs, AromataseDisruption of signaling, pH regulation, invasion, and hormone synthesis mdpi.com
Nucleotide Synthesis Nucleobase and nucleoside metabolismInhibition of DNA/RNA synthesis nih.gov
Apoptosis Induction p53, BAX pathwaysProgrammed cell death of cancer cells mdpi.com
ncRNA Modulation Long non-coding RNAs (lncRNAs)Altered gene expression, inhibition of proliferation mdpi.com

Antioxidant Activity Mechanisms

Derivatives incorporating the N-methylpiperidone structure have shown significant potential as antioxidant agents. Their mechanism of action is primarily attributed to their radical scavenging ability . nih.govexplorationpub.com This activity is often evaluated using the 2,2-Diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, a valid and cost-effective method to test the antioxidant potential of a compound. nih.gov In this assay, the antioxidant compound donates a hydrogen atom to the stable DPPH free radical, causing a color change that can be measured to quantify scavenging activity. nih.gov

The antioxidant properties of these compounds are often compared to benchmarks like ascorbic acid (Vitamin C). explorationpub.com Notably, some diarylidene-N-methyl-4-piperidone (DANMP) derivatives, which share a core structural feature, have demonstrated improved radical scavenging behavior compared to ascorbic acid. explorationpub.com The presence of electron-donating or -withdrawing substituents on the aryl rings of these molecules can be modulated to enhance their free radical scavenging activity.

The design of these compounds is often inspired by natural antioxidants like curcumin (B1669340), which is well-known for its radical scavenging properties. nih.govexplorationpub.com However, curcumin itself has limitations such as poor solubility and bioavailability. nih.govexplorationpub.com The synthesis of N-methylpiperidone derivatives aims to circumvent these issues while retaining or even improving upon the core antioxidant activity. explorationpub.com

Anti-inflammatory Pathways

The anti-inflammatory activity of this compound and related derivatives is linked to their ability to modulate key inflammatory pathways and mediators. Research on diarylidene-N-methyl-4-piperidone (DANMP) derivatives, which are structurally related, shows they can reduce the production of nitric oxide (NO), a key species associated with inflammation. nih.govexplorationpub.com

These compounds have been shown to reduce the levels of inflammatory markers in macrophages without affecting the viability of non-stimulated cells. nih.govexplorationpub.com The anti-inflammatory effects of some derivatives have been found to be similar to or even better than those of curcumin, a well-known natural anti-inflammatory agent. nih.govexplorationpub.com

The potential targets for the anti-inflammatory activity of such compounds may involve pathways dependent on arachidonic acid, including the inhibition of enzymes like:

Cyclooxygenase (COX)

Lipooxygenase (LOX)

Phospholipase A₂ (PLA₂)

In a broader context, the inhibition of Dipeptidyl peptidase-4 (DPP-4) is another relevant anti-inflammatory pathway. mdpi.com DPP-4 inhibitors are known to exert protective effects by suppressing oxidative stress, inflammation, and fibrosis, which are processes that contribute to cardiovascular and renal disorders. mdpi.com The anti-inflammatory activity of DPP-4 inhibitors is a key mechanism behind their therapeutic benefits in these conditions. mdpi.com

Pathway/Mediator Effect of Inhibition/Reduction Reference
Nitric Oxide (NO) Production Reduction of a key inflammatory species nih.govexplorationpub.com
Inflammatory Markers (in macrophages) Decreased levels of M1 activation markers nih.govexplorationpub.com
Arachidonic Acid Pathways (potential) Inhibition of COX, LOX, PLA₂ enzymes nih.gov
DPP-4 Inhibition Suppression of systemic inflammation, oxidative stress, and fibrosis mdpi.com

Molecular Hybridization and Synergistic Effects

Molecular hybridization is a key strategy in modern drug design, aiming to create new chemical entities by combining two or more pharmacophores. This approach is utilized with this compound derivatives to achieve synergistic effects and enhance therapeutic potential.

One prominent example is the development of bactericides that can concurrently target multiple sites within a pathogen. By designing molecules that inhibit dihydropteroate synthase (DHPS) and simultaneously damage the bacterial cell membrane, a powerful synergistic effect is achieved. nih.govnih.gov This dual-target strategy not only enhances antibacterial potency but can also help in overcoming drug resistance, as bacteria are less likely to develop simultaneous mutations to counter both mechanisms. nih.govnih.gov

In the realm of anticancer therapy, N-sulfonyl derivatives of nucleobases and sulfonamido derivatives of nucleosides have been synthesized. nih.gov This represents a hybridization of a sulfonamide moiety with a nucleoside structure to potentially interfere more effectively with cancer cell replication. nih.gov

Another application of this strategy is the synthesis of hybrid molecules combining the structural features of a known drug with a sulfonamide. For instance, hybrid molecules combining trimetazidine, a drug with metabolic and neuroprotective effects, with sulfonamides have been synthesized. mdpi.com This approach aims to integrate the therapeutic properties of both parent molecules into a single compound, potentially offering novel treatment options for various conditions, including those involving inflammation or oxidative damage. mdpi.com

Emerging Research Directions and Future Perspectives for N Methylpiperidine 4 Sulfonamide Research

Advanced Synthetic Methodologies Development

The synthesis of N-methylpiperidine-4-sulfonamide and its derivatives has traditionally relied on conventional methods. However, the future of its synthesis will likely be shaped by the adoption of more advanced and efficient methodologies that offer improvements in yield, purity, and sustainability.

Recent advances in organic synthesis have provided a toolbox of innovative techniques that can be applied to the construction of the this compound scaffold. These include flow chemistry and electroreductive cyclization for the formation of the piperidine (B6355638) ring. nih.govresearchgate.netacs.orgorganic-chemistry.org Flow chemistry, or continuous flow synthesis, offers numerous advantages over traditional batch processing, including enhanced reaction control, improved safety, and the potential for seamless scale-up. acs.org The application of flow reactors to the synthesis of piperidine derivatives has been shown to significantly reduce reaction times and improve yields. acs.orgorganic-chemistry.org Similarly, electrochemical methods, such as electroreductive cyclization, present a green and efficient alternative for constructing the piperidine ring, often eliminating the need for hazardous reagents. nih.govresearchgate.net

For the formation of the sulfonamide bond, research is moving beyond the classical reaction of an amine with a sulfonyl chloride. rsc.org Newer methods, such as the use of sulfur dioxide insertion technologies and novel C-N cross-coupling strategies, are gaining traction. thieme-connect.comresearchgate.nettandfonline.com These approaches can offer milder reaction conditions and broader substrate scope, which will be crucial for the synthesis of complex this compound derivatives. Furthermore, the development of cascade reactions that allow for the construction of multiple bonds in a single operation is a particularly exciting frontier. york.ac.uk Such reactions could enable the rapid and efficient assembly of intricate molecular architectures based on the this compound core.

Advanced Synthetic Method Potential Application to this compound Key Advantages
Flow ChemistrySynthesis of the piperidine ring and its derivatives.Enhanced reaction control, improved safety, scalability. acs.orgorganic-chemistry.org
Electroreductive CyclizationFormation of the piperidine ring.Green chemistry approach, avoids hazardous reagents. nih.govresearchgate.net
Sulfur Dioxide InsertionFormation of the sulfonamide bond.Utilizes readily available starting materials. thieme-connect.com
Novel C-N Cross-CouplingFormation of the sulfonamide bond.Milder reaction conditions, broader substrate scope. researchgate.nettandfonline.com
Cascade ReactionsRapid assembly of complex derivatives.Increased efficiency, reduced waste. york.ac.uk

Exploration of Novel Biological Targets and Applications

The sulfonamide and piperidine moieties are present in a wide array of approved drugs, and derivatives of the combined scaffold have shown promise in a variety of therapeutic areas, including as antibacterial, anticancer, and antidiabetic agents. researchgate.netnih.govtandfonline.comrsc.orgijnrd.orgencyclopedia.pubnih.govnih.gov Future research on this compound will likely expand beyond these established areas to explore novel biological targets and therapeutic applications.

One emerging area of interest is the development of this compound derivatives as modulators of protein-protein interactions . These interactions are often difficult to target with small molecules, but the three-dimensional structure of the piperidine ring can provide a scaffold for the precise positioning of functional groups to disrupt these interactions. Another promising avenue is the targeting of specific enzymes that are dysregulated in disease. For example, recent studies have identified novel sulfonamide derivatives that act as activators of tumor pyruvate (B1213749) kinase M2 (PKM2) , an enzyme implicated in cancer metabolism. rsc.org The this compound scaffold could be systematically modified to develop potent and selective inhibitors or activators of other key enzymes.

The potential for this compound derivatives as multi-target agents is also a significant area for future exploration. rsc.org The ability to simultaneously modulate multiple targets can lead to enhanced efficacy and a reduced likelihood of drug resistance. Furthermore, the application of this scaffold in agrochemicals is an underexplored but potentially fruitful area, with some sulfonamide derivatives showing promise as plant immune-priming compounds. acs.org

Potential Therapeutic Area Novel Biological Target/Application Rationale
OncologyProtein-Protein Interaction ModulatorsThe 3D structure of the piperidine ring can disrupt protein interfaces.
Metabolic DiseasesEnzyme Activators/Inhibitors (e.g., PKM2)Targeting specific enzymes in metabolic pathways. rsc.org
Infectious DiseasesMulti-target AgentsTo combat drug resistance and improve efficacy. rsc.org
AgricultureAgrochemicalsPotential as plant immune-priming compounds. acs.org
ImmunologyImmune-modulating AgentsTo enhance or sustain innate immune signaling pathways. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and SAR Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, and these powerful computational tools are expected to play a pivotal role in the future of this compound research. nih.govresearchgate.netresearchgate.netsapiosciences.com While the application of AI/ML to this specific compound class is still in its infancy, the general principles and successes in other areas of medicinal chemistry provide a clear roadmap.

AI and ML algorithms can be used to build predictive models for a wide range of properties, including ADMET (absorption, distribution, metabolism, excretion, and toxicity) , which can help to identify promising candidates early in the drug discovery process and reduce the rate of late-stage failures. researchgate.net For this compound, these models could be trained on existing data for related compounds to predict the properties of novel derivatives.

Furthermore, de novo drug design algorithms can be used to generate novel this compound derivatives with desired properties. researchgate.net These algorithms can explore a vast chemical space and propose new structures that are likely to be active against a specific biological target. The use of ML to predict the structure-activity relationships (SAR) of this compound derivatives will also be crucial for optimizing their potency and selectivity. nih.gov By analyzing the relationship between the chemical structure of a series of compounds and their biological activity, ML models can identify the key structural features that are responsible for activity and guide the design of more potent analogs.

Development of this compound as Chemical Probes for Biological Systems

Chemical probes are essential tools for understanding the function of biological systems. The this compound scaffold can be readily functionalized to create a variety of chemical probes for target identification, imaging, and mechanistic studies.

One promising direction is the development of fluorescent probes . By attaching a fluorophore to the this compound core, it is possible to create probes that can be used to visualize the distribution of the compound in cells and tissues. For instance, sulfonamide-containing naphthalimides have been successfully developed as fluorescent probes for tumor imaging. nih.gov Another important application is the development of affinity-based probes and photoaffinity probes . These probes are designed to covalently bind to their biological target, allowing for its isolation and identification. The identification of sites on a bis-aryl sulfonamide scaffold that can tolerate the introduction of biotin (B1667282) and aryl azide (B81097) moieties provides a blueprint for how the this compound core could be similarly modified. nih.gov The development of such probes for this compound derivatives would be a critical step in elucidating their mechanism of action and identifying novel biological targets.

Expanding the Chemical Space of this compound Derivatives

To fully explore the therapeutic potential of the this compound scaffold, it is essential to expand its chemical space by synthesizing a diverse range of derivatives. Future research will likely focus on the use of combinatorial chemistry and diversity-oriented synthesis to create large libraries of these compounds for high-throughput screening.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.